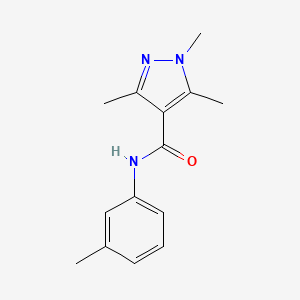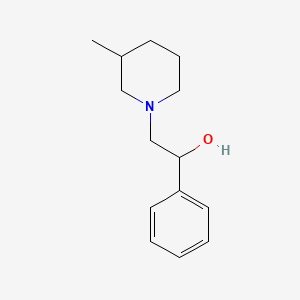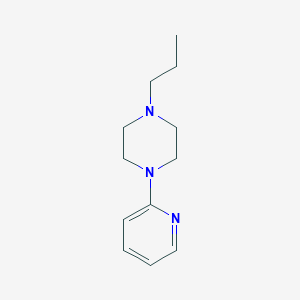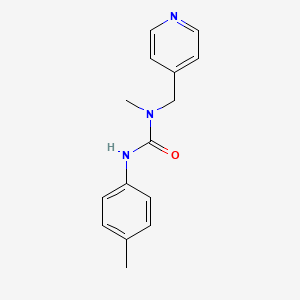
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, also known as SR9009, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a wide range of biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide works by binding to the Rev-Erbα protein, which plays a key role in regulating the body's circadian rhythm and metabolism. By binding to this protein, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and fat burning.
Biochemical and Physiological Effects:
Studies have shown that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can improve endurance and exercise capacity in animal models, leading to increased physical performance. Additionally, this compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Other studies have suggested that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide may have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide is its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and analyze it.
Direcciones Futuras
There are many potential future directions for research on 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, including further studies on its mechanisms of action, its potential applications in the treatment of muscle wasting disorders and other conditions that impact physical performance, and its potential neuroprotective effects. Additionally, future research may focus on developing new synthetic methods for 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide involves several steps, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting pyrazole with 4-chlorobutyryl chloride. The final step involves the reaction of the resulting intermediate with 1,3,5-trimethylpyrazole-4-carboxylic acid to yield 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. This compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Additionally, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been shown to improve endurance and exercise capacity in animal models, making it a promising candidate for the treatment of muscle wasting disorders and other conditions that impact physical performance.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMXPTDUHLPIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)








![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)


